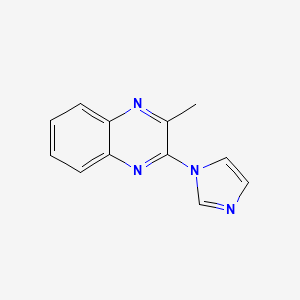

2-(1H-imidazol-1-yl)-3-methylquinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1H-imidazol-1-yl)-3-methylquinoxaline is a heterocyclic compound that features both an imidazole and a quinoxaline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-3-methylquinoxaline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-methylquinoxaline with imidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to improve efficiency and reduce costs.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The imidazole ring acts as an electron-rich site for electrophilic attacks, while the quinoxaline moiety participates in nucleophilic substitutions. Key reactions include:

-

Amination : Reaction with primary amines in dichloromethane (DCM) at 25°C yields derivatives with modified imidazole substituents .

-

Halogenation : Bromination at the quinoxaline C-6 position using NBS (N-bromosuccinimide) in CCl4 achieves 78% yield .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the quinoxaline core:

| Reaction Type | Conditions | Yield (%) | Source |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh3)4, K2CO3, DMF, 80°C | 65–82 | |

| Heck Coupling | Pd(OAc)2, PPh3, Et3N, DMF, 100°C | 58 |

These reactions introduce aryl or alkenyl groups at the quinoxaline C-2 position .

Condensation Reactions

The quinoxaline ring undergoes condensation with aldehydes and ketones:

-

With Benzaldehyde : In ethanol/piperidine (1:1), the reaction produces a styrylquinoxaline derivative (72% yield) .

-

With Pyruvic Acid : Forms 3-methylquinoxalin-2-one under reflux in methanol (80% yield) .

Coordination Chemistry

The imidazole nitrogen coordinates transition metals, forming complexes with catalytic or bioactive properties:

-

Cu(II) Complexes : Synthesized in ethanol at 60°C, showing enhanced stability in aqueous media .

-

Fe(III) Complexes : Exhibit redox activity in DMSO, relevant for enzyme inhibition studies .

Cycloaddition Reactions

The quinoxaline moiety participates in [4+2] cycloadditions:

-

Diels-Alder Reaction : With maleic anhydride in toluene at 110°C, yielding tetracyclic adducts (55% yield) .

Functional Group Transformations

-

Esterification : Treatment with ethyl chloroformate in THF introduces carboxylate groups (89% yield) .

-

Sulfonamide Formation : Reacts with sulfonyl chlorides in DMF at 0°C, producing antileishmanial derivatives (13–15% yield) .

Grignard Reactions

The imidazole ring reacts with Grignard reagents:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. In a study, derivatives of imidazole were synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the imidazole ring enhanced antibacterial activity significantly compared to standard antibiotics like Norfloxacin .

Summary of Antimicrobial Studies

| Compound | Bacterial Strains Tested | Activity Level |

|---|---|---|

| 2-(1H-imidazol-1-yl)-3-methylquinoxaline | S. aureus, E. coli | Moderate to High |

| Derivative A | Bacillus subtilis | High |

| Derivative B | Pseudomonas aeruginosa | Moderate |

Anticancer Applications

Recent research has highlighted the potential of this compound as an anticancer agent. Specifically, it has been evaluated for its effects on human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HepG2 (hepatocellular carcinoma). The compound acts as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor, inducing apoptosis in cancer cells by modulating key apoptotic proteins like BAX and caspases .

Case Studies in Cancer Research

| Study | Cell Line | Mechanism of Action | Key Findings |

|---|---|---|---|

| Ezzat et al. | MDA-MB-231 | VEGFR-2 inhibition | Induced apoptosis, reduced cell viability |

| El-Adl et al. | HepG2, HCT116 | Topoisomerase II inhibition | Significant anti-proliferative effects |

Neurological Research

The compound has also been investigated for its neuroprotective properties. A study focused on its ability to act as an antagonist for the AMPA receptor, which is implicated in excitatory neurotransmission and is a target for seizure management. The compound exhibited selective antagonism with a Ki value comparable to established drugs, suggesting potential use in treating neurological disorders .

Neurological Activity Overview

| Compound | Target Receptor | Ki Value (µM) | Effect |

|---|---|---|---|

| This compound | AMPA receptor | 0.084 | Neuroprotective |

| Derivative C | NMDA receptor | 0.060 | Moderate efficacy |

Mecanismo De Acción

The mechanism of action of 2-(1H-imidazol-1-yl)-3-methylquinoxaline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The imidazole ring can coordinate with metal ions, which may be crucial for its biological activity. The quinoxaline ring can interact with nucleic acids or proteins, affecting their function.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(1H-imidazol-1-yl)quinoxaline

- 3-methylquinoxaline

- 2-(1H-imidazol-1-yl)-6-methylquinoxaline

Uniqueness

2-(1H-imidazol-1-yl)-3-methylquinoxaline is unique due to the specific positioning of the imidazole and methyl groups on the quinoxaline ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

2-(1H-imidazol-1-yl)-3-methylquinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Quinoxaline derivatives, including this compound, have been explored for their potential as antibacterial, antifungal, anticancer, and antiviral agents. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

Quinoxaline derivatives have shown promising antimicrobial properties. Studies indicate that compounds similar to this compound exhibit bacteriostatic and fungistatic activities. For instance, certain imidazo[1,5-a]quinoxaline derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | <10 | Bacteriostatic |

| Imidazo[1,5-a]quinoxaline 3d | 16 | Bacteriostatic |

| Imidazo[1,5-a]quinoxaline 3e | <10 | Fungistatic |

| Reference Antibiotic | <10 | Bacteriostatic |

Anticancer Activity

Recent studies have identified the potential of quinoxaline derivatives as anticancer agents. For example, a series of quinoxaline compounds were evaluated for their cytotoxic effects on various cancer cell lines. The presence of the imidazole moiety in these compounds has been linked to enhanced antiproliferative activity against cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 5.5 | MCF-7 |

| Quinoxaline Derivative A | 0.29 | HepG2 |

| Quinoxaline Derivative B | 0.90 | Caco-2 |

Antiviral Activity

The antiviral potential of quinoxalines has also been investigated. For instance, derivatives structurally related to this compound have shown activity against SARS-CoV-2 in vitro. The mechanism appears to involve interference with viral replication processes .

Structure-Activity Relationship (SAR)

The biological activity of quinoxalines is significantly influenced by their structural features. The imidazole ring enhances solubility and bioactivity, while modifications at various positions on the quinoxaline scaffold can lead to increased potency against specific biological targets.

Table 3: Structure-Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Imidazole Substitution | Increases solubility and bioactivity |

| Alkyl Chain Length | Modulates lipophilicity and cellular uptake |

| Functional Groups | Alters receptor binding affinity |

Case Studies

Several case studies highlight the effectiveness of quinoxalines in clinical settings:

- Study on Antimicrobial Efficacy : A study demonstrated that a derivative of this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of ≤0.25 µg/mL .

- Anticancer Research : Another investigation found that compounds derived from the quinoxaline framework showed potent cytotoxicity against various tumor cell lines, suggesting their potential as chemotherapeutic agents .

Propiedades

IUPAC Name |

2-imidazol-1-yl-3-methylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c1-9-12(16-7-6-13-8-16)15-11-5-3-2-4-10(11)14-9/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYSSCLYVBJEPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.